Guadinomine B -

Guadinomine B

Catalog Number: EVT-1596138
CAS Number:
Molecular Formula: C20H38N8O7
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid is a natural product found in Streptomyces with data available.
Source

Guadinomine B was isolated from the fermentation broth of Streptomyces sp. K01-0509, which is known for producing various bioactive natural products. The isolation process typically involves culturing the bacteria in specific growth media that promote the production of these compounds .

Classification

Guadinomine B belongs to a class of natural products known as cyclic guanidines. These compounds are characterized by their unique cyclic structure and biological activity, particularly as inhibitors of bacterial protein secretion mechanisms .

Synthesis Analysis

Methods

The synthesis of guadinomine B has been achieved through both natural extraction and total synthesis methods. The total synthesis involves several key steps, including:

  1. Diastereoselective Nucleophilic Addition: This step is crucial for forming specific stereocenters in the molecule.
  2. Stereocontrolled Construction: Techniques such as Evans asymmetric aldol reaction and regioselective azidelysis are employed to construct the piperazinone moiety.
  3. Cyclization Reactions: Iodine-mediated redox cyclization is utilized to form the cyclic guanidine structure .

Technical Details

The total synthesis process has been optimized to yield guadinomine B with high purity and specific stereochemical configurations. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used throughout the purification stages to isolate the desired compound from reaction mixtures .

Molecular Structure Analysis

Structure

Guadinomine B features a unique cyclic guanidine structure, which is essential for its biological activity. The molecular formula is C₁₃H₁₈N₄O₃, and it includes multiple functional groups that contribute to its reactivity and interaction with biological targets.

Data

The structural elucidation of guadinomine B has been confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), providing detailed insights into its molecular framework and confirming its identity as a natural product .

Chemical Reactions Analysis

Reactions

Guadinomine B undergoes several chemical reactions that are significant for its biological activity:

  1. Inhibition of Type III Secretion Systems: Guadinomine B disrupts the secretion of virulence factors by pathogenic bacteria, thereby mitigating their ability to cause disease.
  2. Reactivity with Biological Targets: The cyclic guanidine moiety allows for interaction with specific proteins involved in bacterial pathogenesis .

Technical Details

The mechanisms by which guadinomine B exerts its effects involve binding to components of the Type III secretion apparatus, preventing effective protein translocation into host cells .

Mechanism of Action

Guadinomine B operates primarily by inhibiting Type III secretion systems in pathogenic bacteria. This process involves:

  1. Binding to Secretion Proteins: The compound interferes with the assembly or function of the secretion apparatus.
  2. Disruption of Host Interaction: By inhibiting protein translocation, guadinomine B effectively reduces bacterial virulence and prevents infection progression .

Data

Studies have shown that guadinomine B can significantly reduce hemolytic activity in bacterial cultures, indicating its potential as an anti-infective agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Guadinomine B typically appears as a white or pale brown solid.
  • Solubility: It is soluble in polar solvents like methanol and water.

Chemical Properties

  • Molecular Weight: Approximately 270 g/mol.
  • Stability: Guadinomine B exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical data such as melting point, boiling point, and spectral data (NMR, MS) are crucial for characterizing this compound and ensuring its integrity during research applications .

Applications

Guadinomine B has several promising applications in scientific research:

  • Antibacterial Research: Its role as an inhibitor of Type III secretion systems positions it as a candidate for developing new antibacterial therapies.
  • Pharmacological Studies: Investigations into its mechanism can provide insights into bacterial pathogenesis and potential therapeutic targets.
  • Natural Product Chemistry: As a novel natural product, it contributes to the understanding of secondary metabolites produced by actinobacteria and their biosynthetic pathways .
Biosynthesis Pathways of Guadinomine B

Genetic Architecture of the gdn Biosynthetic Gene Cluster

The guadinomine B biosynthetic machinery is encoded within a 51.2 kb genomic locus comprising 26 open reading frames (ORFs) [1] [2] [4]. Targeted cluster disruption and heterologous expression studies confirmed its essential role in guadinomine production [1]. The cluster exhibits a modular organization with four functional segments:

  • Core synthases: Hybrid PKS-NRPS megasynthetases (GdnE-GdnH)
  • Specialized precursor biosynthesis: Aminomalonyl-ACP (GdnA-GdnD) and cyclic guanidine (GdnJ, GdnK) pathways
  • Tailoring enzymes: Oxygenase (GdnI) and carbamoyltransferases (GdnK)
  • Regulatory/transport machinery: ABC transporters (GdnM-O) and phosphopantetheinyl transferase (GdnS) [2] [4]

Table 1: Core Functional Components of the Guadinomine Biosynthetic Gene Cluster

GeneSize (aa)HomologProposed Function
gdnA374ZmaIAcyl-CoA dehydrogenase
gdnB392Seryl-tRNA synthetaseSeryl-ACP ligase
gdnC80ZmaDAcyl carrier protein
gdnE2,456MelDNRPS/PKS chimeric synthase (A-PCP-KS-AT-DH-KR-ACP)
gdnJ360CyrA/AoaAArginine:glycine amidinotransferase (AGAT)
gdnK575CarbamoyltransferaseCyclic guanidine carbamoylation
gdnI263Fe(II)-oxygenaseC-6/C-7 hydroxylation
gdnT260ThioesteraseProduct release

Notably, the cluster encodes three carbamoyl phosphate synthetase subunits (GdnP, GdnR, GdnU), underscoring the metabolic investment in carbamoyl group delivery for guanidine modification [2] [4]. The gdn cluster represents one of the most complex pathways dedicated to virulence inhibitor biosynthesis.

Role of Chimeric PKS-NRPS Systems in Carbon Skeleton Assembly

Guadinomine B’s carbon backbone is constructed by a chimeric multimodular synthase (GdnE-GdnH) that strategically integrates polyketide and peptide building blocks [1] [3] [6]:

  • Loading module (GdnE): An NRPS-like adenylation (A) domain activates the starter unit, transferring it to a peptidyl carrier protein (PCP) domain. This module primes the assembly line with an unknown starter unit, likely a branched-chain amino acid derivative.
  • Extension modules (GdnE-GdnH): Four PKS modules incorporate acetate-derived extender units. Module architecture includes ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), enoylreductase (ER), and acyl carrier protein (ACP) domains in distinct combinations.
  • Aminomalonyl incorporation: Module 4 (GdnH) uniquely integrates the rare aminomalonyl-ACP extender unit via a dedicated AT domain [1]. This introduces the α-amino group essential for vicinal diamine formation.
  • Terminal condensation: An NRPS-like condensation (C) domain in GdnH catalyzes amide bond formation between the polyketide intermediate and an Ala-Val dipeptide, completing the linear chain before cyclization [1] [3].

The structural organization parallels colibactin biosynthesis, where hybrid PKS-NRPS systems enable carbon-nitrogen chain diversification [3]. However, guadinomine’s synthase uniquely positions the aminomalonyl-ACP incorporation module adjacent to the termination domain, a strategic arrangement enabling diamine formation.

Biosynthesis of Aminomalonyl-ACP Extender Units

The signature aminomalonyl-ACP extender unit is synthesized by a dedicated four-enzyme system (GdnA-D) homologous to zwittermicin A biosynthesis [1] [2] [6]:

  • Activation (GdnB): Seryl-ACP ligase loads serine onto GdnC (ACP) to form seryl-ACP
  • Dehydrogenation (GdnA/GdnD): Two dehydrogenases sequentially oxidize seryl-ACP to aminomalonyl-ACP via a 2-amino-3-oxopropionyl-ACP intermediate
  • Transamination (GdnH AMT domain): A dedicated aminotransferase domain in module 4 ensures stereoselective transamination during chain extension

Aminomalonyl-ACP represents one of the rarest natural polyketide extender units, previously characterized only in zwittermicin biosynthesis [1]. Its instability necessitates in situ generation and immediate incorporation. Crucially, the gdn aminomalonyl pathway differs from zwittermicin by employing two distinct dehydrogenases (GdnA and GdnD) rather than a bifunctional enzyme, potentially enabling tighter metabolic control [2].

Table 2: Comparative Analysis of Aminomalonyl-ACP Biosynthesis Machinery

Enzyme FunctionGuadinomine SystemZwittermicin SystemCatalytic Outcome
Serine activationGdnB (seryl-ACP ligase)ZmaD (seryl-ACP ligase)Ser-ACP formation
First oxidationGdnA (dehydrogenase)ZmaG (dehydrogenase)2-amino-3-oxopropionyl-ACP
Second oxidationGdnD (dehydrogenase)ZmaI (dehydrogenase)Aminomalonyl-ACP
ACP carrierGdnCZmaHPhosphopantetheinyl arm for intermediate shuttling

Enzymatic Mechanisms for Carbamoylated Cyclic Guanidine Formation

The pharmacophoric carbamoylated cyclic guanidine moiety distinguishes guadinomines from other natural products. Its biosynthesis involves two enzymatic transformations:

  • Cyclic guanidine core formation:
  • Arginine:glycine amidinotransferase (AGAT; GdnJ) transfers the amidino group from arginine to glycine, yielding guanidinoacetate
  • Spontaneous cyclization generates the 2-aminoimidazoline core [1] [5]
  • Carbamoylation:
  • Carbamoyltransferase (GdnK) installs the carbamoyl group using carbamoyl phosphate as a donor
  • The reaction proceeds via a tetrahedral intermediate stabilized by a conserved glutamate residue [1] [5]

Carbamoyl phosphate is supplied by three synthetase subunits (GdnP, GdnR, GdnU), indicating stringent metabolic control over this modification [2] [4]. The carbamoyl group’s electrostatic properties potentiate target binding by forming critical hydrogen bonds with TTSS components. Biochemical studies confirm GdnK’s absolute specificity for the cyclic guanidine substrate, rejecting linear analogs [1].

Post-PKS Tailoring Reactions: Hydroxylation and Dipeptide Addition

Maturation of the guadinomine scaffold involves three key tailoring steps:

  • Dual hydroxylation:
  • The Fe(II)/α-ketoglutarate-dependent oxygenase GdnI catalyzes C-6/C-7 vicinal hydroxylation
  • This diol formation enhances solubility and target engagement [1] [4] [6]
  • Dipeptide conjugation:
  • The NRPS-like C-domain in GdnH condenses the polyketide acyl chain with L-alanyl-L-valine
  • The dipeptide moiety is likely activated by standard ribosomal synthesis rather than NRPS machinery [4] [6]
  • Macrocyclization and release:
  • Thioesterase (GdnT) catalyzes chain release and cyclization via intramolecular amide bond formation
  • The cyclic structure constrains conformational flexibility, optimizing pharmacophore positioning [4]

Notably, in silico analysis suggests the hydroxylase GdnI exhibits substrate specificity for the polyketide-intermediate-bound ACP domain, ensuring precise timing of oxidation [1]. The Ala-Val dipeptide’s hydrophobic side chains contribute to membrane penetration, facilitating intracellular TTSS targeting.

Table 3: Guadinomine B Structural Features and Their Biosynthetic Origins

Structural FeatureBiosynthetic OriginKey Enzymes
Carbamoylated cyclic guanidineArginine/glycine metabolismGdnJ (AGAT), GdnK (carbamoyltransferase), GdnP/R/U (carbamoyl phosphate synthesis)
Vicinal diamine (C-2/C-3)Aminomalonyl-ACP incorporationGdnA-D (aminomalonyl-ACP synthesis), GdnH AT domain
Vicinal diol (C-6/C-7)Post-PKS hydroxylationGdnI (Fe(II)-oxygenase)
Terminal Ala-Val dipeptideRibosomal synthesisGdnH C-domain (condensation)
Macrocyclic scaffoldCyclization/releaseGdnT (thioesterase)

Properties

Product Name

Guadinomine B

IUPAC Name

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H38N8O7

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C20H38N8O7/c1-8(2)15(18(33)34)27-16(31)9(3)25-17(32)14(22)11(21)4-5-12(29)13(30)6-10-7-28(20(24)35)19(23)26-10/h8-15,29-30H,4-7,21-22H2,1-3H3,(H2,23,26)(H2,24,35)(H,25,32)(H,27,31)(H,33,34)/t9-,10?,11?,12?,13?,14?,15-/m0/s1

InChI Key

YLQGBTCZCVMFGN-WOAUDBLGSA-N

Synonyms

guadinomine B

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N

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